2-甲基-1-苯基丁-3-炔-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

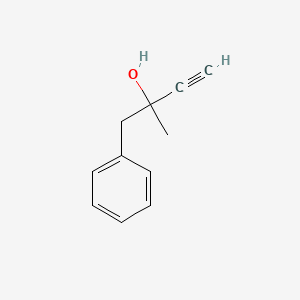

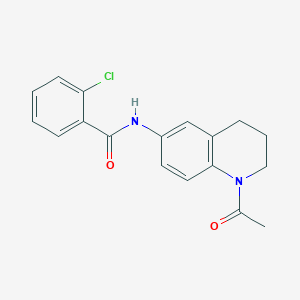

2-Methyl-1-phenylbut-3-yn-2-ol is an organic compound with the formula HC2C(OH)Me2 (Me = CH3). It is a colorless liquid and is classified as an alkynyl alcohol .

Synthesis Analysis

The synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol involves the condensation of acetylene and acetone. This addition can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .Molecular Structure Analysis

The molecular structure of 2-Methyl-1-phenylbut-3-yn-2-ol contains a total of 24 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis

2-Methyl-1-phenylbut-3-yn-2-ol is used in the preparation of 1-(3-methyl-5-isoxazolyl)-1-phenyl-1-ethanol α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquid copper (II)-promoted cycloaddition to azides leading to triazoles .Physical And Chemical Properties Analysis

2-Methyl-1-phenylbut-3-yn-2-ol is a colorless liquid. It has a molecular weight of 160.22 .科学研究应用

立体化学和光解

与2-甲基-1-苯基丁-3-炔-2-醇相关的化合物的立体化学一直是人们感兴趣的课题。在一项研究中,建立了非对映异构体2-甲基-1-苯基丁-3-烯-1-醇和相关化合物的立体化学,突出了在光解过程中环化过程中的空间相互作用的作用(Coxon & Hii, 1977)。

化学合成

各种研究探索了相关化合物的合成和反应。例如,研究了1-芳基-3-甲基-3-苯基丁-1-烯的制备和光解,通过格氏反应提供了对不同化合物形成的见解(Blunt et al., 1983)。此外,使用工程酶对2-苯基丁-3-炔-2-醇等叔醇进行酯交换反应证明了生物催化在合成化学中的潜力(Löfgren et al., 2019)。

香料材料综述

一项综述重点关注了3-甲基-1-苯基丁-2-醇,这是一种结构相关的化合物,可用作香料成分。这篇综述详细总结了与这种香料成分相关的毒理学和皮肤病学论文(Scognamiglio et al., 2012)。

植物生物化学

在植物生物化学中,研究了松针中甲基丁烯醇等与2-甲基-1-苯基丁-3-炔-2-醇具有结构相似性的化合物的酶促合成。这项研究增强了对植物中挥发性有机化合物产生的理解(Fisher et al., 2000)。

药学

在药学中,已经探索了与2-甲基-1-苯基丁-3-炔-2-醇在结构上相关的化合物的合成和构效关系,以了解其抗疟疾活性(Werbel et al., 1986)。

作用机制

Mode of Action

It is known that the compound arises from the condensation of acetylene and acetone . This reaction can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .

Biochemical Pathways

The compound is used in an aqueous copper (II)-promoted cycloaddition to azides, leading to the formation of triazoles . This suggests that it may play a role in the synthesis of triazole compounds, which are important in medicinal chemistry due to their wide range of biological activities.

安全和危害

属性

IUPAC Name |

2-methyl-1-phenylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIHLXPPVKYYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)

![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2945308.png)

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B2945311.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylate](/img/structure/B2945315.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)